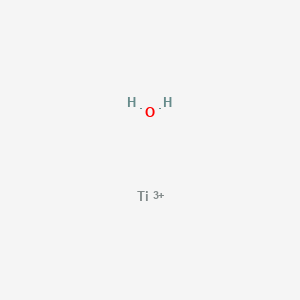
Titanium(3+);hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Titanium(3+);hydrate can be synthesized through various methods. One common approach involves the reduction of titanium(IV) compounds. For instance, titanium(IV) chloride can be reduced using a suitable reducing agent like aluminum in the presence of hydrochloric acid to produce titanium(III) chloride, which can then be hydrated to form this compound .
Another method involves the hydrothermal synthesis using tetrabutyl titanate as the titanium source and hydrazine hydrate as the reducing agent. This method allows for the in-situ formation of this compound under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale reduction processes. The reduction of titanium dioxide using hydrogen at high temperatures is one such method. This process is followed by hydration under controlled conditions to obtain the desired hydrate form .
Analyse Des Réactions Chimiques
Types of Reactions
Titanium(3+);hydrate undergoes various chemical reactions, including:
Oxidation: Titanium(3+) can be oxidized to titanium(4+) in the presence of oxidizing agents.
Reduction: It can be reduced further to titanium(2+) under strong reducing conditions.
Substitution: Ligand substitution reactions where water molecules are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide, and other strong oxidizers.
Reducing Agents: Hydrogen, hydrazine, and other strong reducers.
Reaction Conditions: These reactions typically occur under controlled temperature and pressure conditions to ensure the stability of the titanium(3+) state.
Major Products
Oxidation: Titanium(IV) compounds such as titanium dioxide.
Reduction: Titanium(II) compounds.
Substitution: Various titanium complexes depending on the substituting ligand.
Applications De Recherche Scientifique
Titanium(3+);hydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation reactions.
Biology: Investigated for its potential use in biological systems due to its unique redox properties.
Industry: Utilized in the production of advanced materials, including high-strength alloys and coatings.
Mécanisme D'action
The mechanism by which titanium(3+);hydrate exerts its effects is primarily through its redox activity. The titanium(3+) ion can readily participate in electron transfer reactions, making it an effective catalyst. The molecular targets and pathways involved include interactions with various organic and inorganic substrates, facilitating their transformation through redox processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Titanium(III) chloride: A common titanium(III) compound used in similar applications.
Titanium(III) bromide: Another halide of titanium(III) with comparable properties.
Titanium(III) fluoride: Known for its use in specialized chemical reactions.
Uniqueness
Titanium(3+);hydrate is unique due to its hydration state, which imparts distinct properties compared to its anhydrous counterparts. The presence of water molecules can influence its reactivity, stability, and solubility, making it suitable for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
23335-62-8 |
|---|---|
Formule moléculaire |
H2OTi+3 |
Poids moléculaire |
65.882 g/mol |
Nom IUPAC |
titanium(3+);hydrate |
InChI |
InChI=1S/H2O.Ti/h1H2;/q;+3 |
Clé InChI |
ZLMQAAZPZZRFJL-UHFFFAOYSA-N |
SMILES canonique |
O.[Ti+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


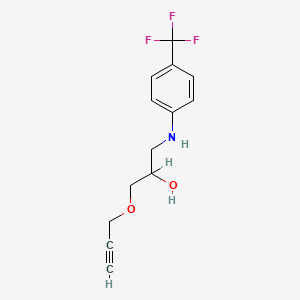
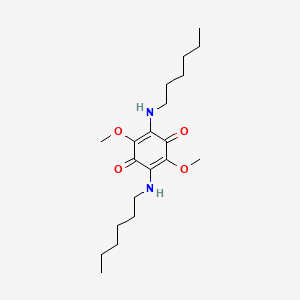
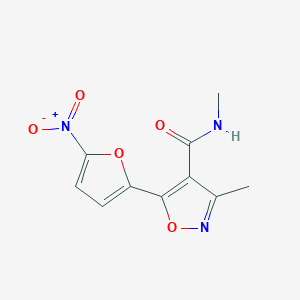
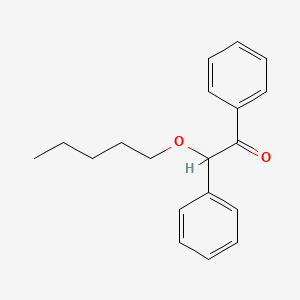
![2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane](/img/structure/B14713935.png)

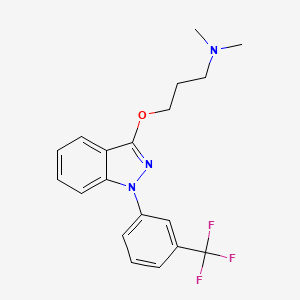
![1-Methoxy-N-[methoxy(dimethyl)silyl]-1,1-dimethyl-N-(trimethylsilyl)silanamine](/img/structure/B14713964.png)

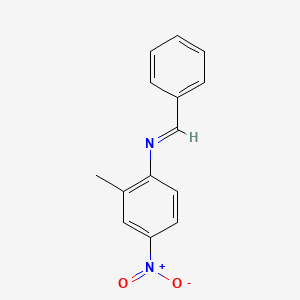
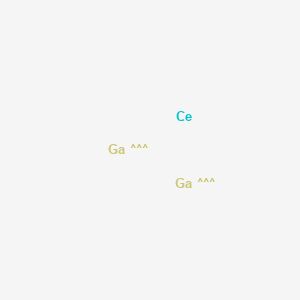
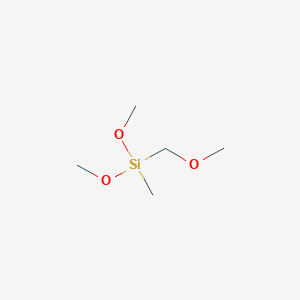
![7,7-Dimethylbicyclo[2.2.1]heptan-1-ol](/img/structure/B14713975.png)
![3-[3-(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14713980.png)
